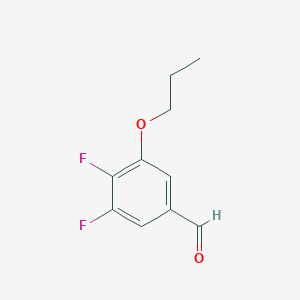
3,4-Difluoro-5-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-propoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorinated benzaldehyde derivative is reacted with a propyl alcohol under basic conditions to introduce the propoxy group .
Industrial Production Methods
Industrial production of 3,4-Difluoro-5-propoxybenzaldehyde may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: 3,4-Difluoro-5-propoxybenzoic acid.
Reduction: 3,4-Difluoro-5-propoxybenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-propoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
Uniqueness
3,4-Difluoro-5-propoxybenzaldehyde’s unique combination of fluorine atoms and a propoxy group provides distinct reactivity and solubility properties, making it valuable in various synthetic applications .
Propiedades
IUPAC Name |
3,4-difluoro-5-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUNHGPHWIGWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)
![3-[2-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8001083.png)
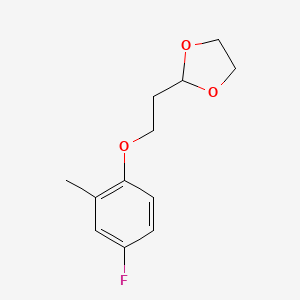
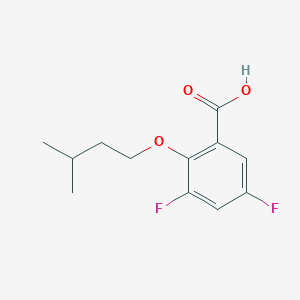
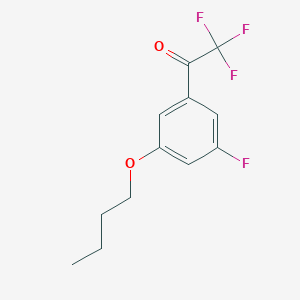
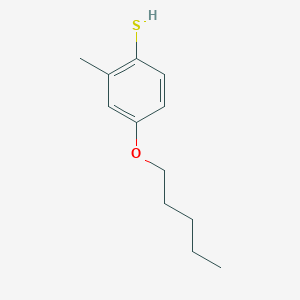
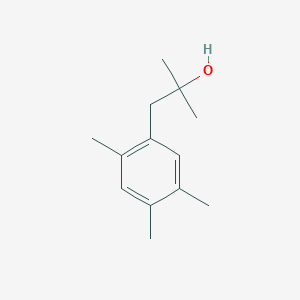
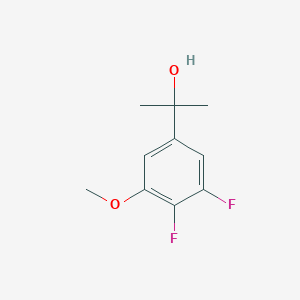
![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8001153.png)
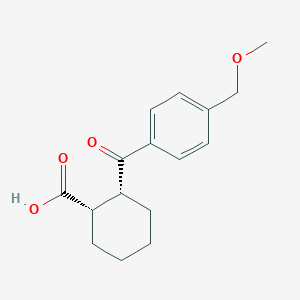
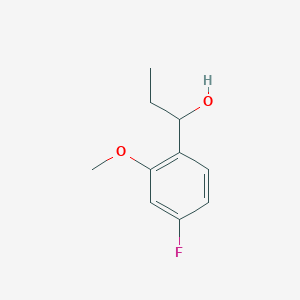

![1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001178.png)
